N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide
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Overview
Description
N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzofuran ring fused with a morpholinoacetamide moiety, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide can be achieved through several synthetic routes. One common method involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This reaction proceeds under mild conditions and offers high chemical yields and diastereoselectivity. The products can be purified by washing the crude mixtures with hexanes, bypassing traditional separation methods that often result in product loss.
Industrial Production Methods
Industrial production of N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide, each with unique chemical and biological properties.
Scientific Research Applications
N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
2,3-Dihydrobenzofuran: Shares the benzofuran core but lacks the morpholinoacetamide moiety.
Morpholinoacetamide: Contains the morpholinoacetamide group but lacks the benzofuran ring.
Uniqueness
N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide is unique due to its combined benzofuran and morpholinoacetamide structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
105801-49-8 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C14H18N2O3/c17-14(9-16-5-7-18-8-6-16)15-12-10-19-13-4-2-1-3-11(12)13/h1-4,12H,5-10H2,(H,15,17) |
InChI Key |
KRUURQQIYIKLDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2COC3=CC=CC=C23 |
Origin of Product |
United States |
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